molecular formula C12H15FN2O B1454801 (2-Fluoro-4-methyl-phenyl)-piperazin-1-yl-methanone CAS No. 1525482-27-2

(2-Fluoro-4-methyl-phenyl)-piperazin-1-yl-methanone

Cat. No.: B1454801
CAS No.: 1525482-27-2
M. Wt: 222.26 g/mol
InChI Key: QFVHLDVSWGYKHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Fluoro-4-methyl-phenyl)-piperazin-1-yl-methanone is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a piperazine moiety through a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-4-methyl-phenyl)-piperazin-1-yl-methanone typically involves the reaction of 2-fluoro-4-methylaniline with piperazine in the presence of a suitable coupling agent. One common method involves the use of acetyl chloride as a coupling agent in a dichloromethane solution at low temperatures . The reaction mixture is then stirred at room temperature for several hours before being worked up to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-4-methyl-phenyl)-piperazin-1-yl-methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or to convert the compound into a different oxidation state.

    Substitution: The fluorine atom and the methyl group on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various halogenated derivatives.

Scientific Research Applications

(2-Fluoro-4-methyl-phenyl)-piperazin-1-yl-methanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological systems and as a probe to investigate biochemical pathways.

    Industry: The compound can be utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2-Fluoro-4-methyl-phenyl)-piperazin-1-yl-methanone involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the piperazine moiety can influence the compound’s binding affinity and selectivity towards certain receptors or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the fluorine atom and the piperazine moiety can enhance its stability, reactivity, and potential for interaction with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(2-fluoro-4-methylphenyl)-piperazin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O/c1-9-2-3-10(11(13)8-9)12(16)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVHLDVSWGYKHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N2CCNCC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Fluoro-4-methyl-phenyl)-piperazin-1-yl-methanone
Reactant of Route 2
Reactant of Route 2
(2-Fluoro-4-methyl-phenyl)-piperazin-1-yl-methanone
Reactant of Route 3
Reactant of Route 3
(2-Fluoro-4-methyl-phenyl)-piperazin-1-yl-methanone
Reactant of Route 4
Reactant of Route 4
(2-Fluoro-4-methyl-phenyl)-piperazin-1-yl-methanone
Reactant of Route 5
Reactant of Route 5
(2-Fluoro-4-methyl-phenyl)-piperazin-1-yl-methanone
Reactant of Route 6
Reactant of Route 6
(2-Fluoro-4-methyl-phenyl)-piperazin-1-yl-methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.